Superior Reactivity in Palladium-Catalyzed Couplings Due to C-I Bond
5-Iodothiophen-3-amine exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-substituted analogs, attributed to the weaker carbon-iodine bond which facilitates faster oxidative addition . This leads to higher yields and/or milder reaction conditions, as demonstrated in Suzuki-Miyaura couplings [1].
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Yields typically >80% under standard Suzuki conditions |
| Comparator Or Baseline | 5-Bromothiophen-3-amine: Yields 50-70% under identical conditions (estimated class-level inference); 5-Chlorothiophen-3-amine: Typically unreactive |
| Quantified Difference | Estimated yield increase of 10-30% |
| Conditions | Suzuki-Miyaura cross-coupling with arylboronic acids, Pd catalyst, base, solvent |
Why This Matters
Higher yields reduce the need for rework and improve the overall efficiency of multi-step syntheses, impacting project timelines and costs.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
